3-Hydroxy-1-benzofuran-2-carbonitrile chemical structure and properties
3-Hydroxy-1-benzofuran-2-carbonitrile chemical structure and properties
Topic: 3-Hydroxy-1-benzofuran-2-carbonitrile: Structural Dynamics, Synthesis, and Reactivity Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Abstract
3-Hydroxy-1-benzofuran-2-carbonitrile (CAS 57477-68-6) represents a critical scaffold in heterocyclic chemistry, serving as a versatile intermediate for the synthesis of bioactive benzofuran derivatives.[1] This compound is chemically distinct due to its dynamic keto-enol tautomerism, existing in equilibrium between the stable 3-hydroxy-1-benzofuran-2-carbonitrile (enol) and the reactive 2-cyanobenzofuran-3-one (keto). This guide provides an in-depth analysis of its structural properties, a validated synthetic protocol via the Thorpe-Ziegler cyclization of methyl salicylate, and a strategic overview of its application in medicinal chemistry.
Chemical Identity & Structural Dynamics
The chemical behavior of 3-hydroxy-1-benzofuran-2-carbonitrile is defined by the electronic competition between the electron-withdrawing nitrile group at C2 and the oxygenation at C3. Unlike simple benzofurans, this substitution pattern facilitates a rapid tautomeric equilibrium that dictates its reactivity profile.
Table 1: Chemical Identification
| Property | Detail |
| IUPAC Name | 3-Hydroxy-1-benzofuran-2-carbonitrile |
| Common Synonyms | 2-Cyanobenzofuran-3-one; 3-Hydroxy-2-benzofurancarbonitrile |
| CAS Number | 57477-68-6 |
| Molecular Formula | C₉H₅NO₂ |
| Molecular Weight | 159.14 g/mol |
| SMILES | N#CC1=C(O)C2=CC=CC=C2O1 |
Tautomeric Equilibrium
The compound exists as a mixture of the enol form (A) and the keto form (B). The nitrile group at position 2 significantly increases the acidity of the C2-proton in the keto form, stabilizing the enol tautomer through extended conjugation. In polar aprotic solvents (e.g., DMSO), the equilibrium may shift, but the enol form is generally predominant in the solid state due to intermolecular hydrogen bonding.
Figure 1: Keto-enol tautomerism of 3-hydroxy-1-benzofuran-2-carbonitrile.[1] The equilibrium is sensitive to solvent polarity and pH.
Physicochemical Properties
Understanding the physical parameters is crucial for handling and purification. The high acidity of the enolic hydroxyl group (pKa ~6-7) allows for deprotonation by mild bases, facilitating alkylation reactions.
Table 2: Key Physicochemical Data
| Property | Value / Characteristic | Note |
| Physical State | Solid (Crystalline powder) | Typically beige to light brown. |
| Melting Point | 121–123 °C | Literature values vary slightly based on purity/tautomer ratio. |
| Acidity (pKa) | ~6.5 (Estimated) | Significantly more acidic than phenol (pKa 10) due to the C2-CN group. |
| Solubility | DMSO, DMF, Acetone, Methanol | Poorly soluble in water; soluble in aqueous base (as anion). |
| IR Spectrum | ν(CN) ~2210 cm⁻¹; ν(OH) ~3200-3400 cm⁻¹ | Broad OH band indicates H-bonding; sharp CN peak is diagnostic. |
Synthesis Protocol: Thorpe-Ziegler Cyclization
The most robust synthetic route involves the reaction of methyl salicylate with chloroacetonitrile. This reaction proceeds via an initial O-alkylation followed by a base-mediated intramolecular Thorpe-Ziegler cyclization.
Mechanism
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O-Alkylation: The phenoxide of methyl salicylate attacks chloroacetonitrile to form the ether intermediate.
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Cyclization: The alpha-carbon of the nitrile (activated by the nitrile group) is deprotonated and attacks the ester carbonyl.
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Elimination: Loss of methoxide yields the cyclized benzofuran core.
Experimental Procedure
Reagents:
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Methyl Salicylate (1.0 eq)
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Chloroacetonitrile (1.2 eq)
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Potassium Carbonate (K₂CO₃, 2.5 eq)
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Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Protocol:
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Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl Salicylate (15.2 g, 100 mmol) in anhydrous Acetone (150 mL) .
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Base Addition: Add anhydrous K₂CO₃ (34.5 g, 250 mmol) to the solution. The suspension will turn yellow as the phenoxide forms.
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Alkylation: Add Chloroacetonitrile (9.1 g, 120 mmol) dropwise over 15 minutes.
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Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
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Workup:
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Cool the reaction mixture to room temperature.
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Filter off the inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
-
Isolation: Pour the residue into ice-cold water (200 mL). Acidify carefully with 1M HCl to pH ~3 to precipitate the product (ensuring the enol form is protonated).
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Figure 2: Synthetic pathway via Thorpe-Ziegler cyclization of methyl salicylate derivatives.
Reactivity Profile & Applications
This scaffold acts as a "chemical chameleon," offering multiple points of diversification for drug discovery.
1. Electrophilic Substitution at C3 (Keto Reactivity): In its keto form, the C3 position is a ketone. It undergoes condensation reactions with hydrazines or hydroxylamines.
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Application: Synthesis of benzofuro[3,2-c]pyrazoles by reacting with hydrazine hydrate.[2][3] These fused systems are potent antimicrobial agents.
2. Nucleophilic Substitution at C3-OH (Enol Reactivity): The C3-hydroxyl group can be O-alkylated or acylated.
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Application: Introduction of lipophilic side chains to improve membrane permeability in drug candidates.
3. Nitrile Transformation at C2: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole.
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Application: Hydrolysis yields 3-hydroxybenzofuran-2-carboxylic acid , a precursor for coumestan analogs (phytoestrogens).
References
-
Rasayan Journal of Chemistry. (2014). Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide derivatives.[2][3] (Context on benzofuran synthesis via salicylate alkylation). Retrieved from [Link]
-
Organic Syntheses. (2016). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. (Mechanistic parallel for Thorpe-Ziegler cyclization). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Benzofuran Derivatives and Biological Activity.[2][3][4][5][6] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]
- 6. CAS 21861-22-3: 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one [cymitquimica.com]
